(2E)-2-{[(thiophen-2-yl)formamido]imino}-2H-chromene-3-carboxamide (2E)-2-{[(thiophen-2-yl)formamido]imino}-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 380352-40-9
VCID: VC11877508
InChI: InChI=1S/C15H11N3O3S/c16-13(19)10-8-9-4-1-2-5-11(9)21-15(10)18-17-14(20)12-6-3-7-22-12/h1-8H,(H2,16,19)(H,17,20)/b18-15+
SMILES: C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC=CS3)O2)C(=O)N
Molecular Formula: C15H11N3O3S
Molecular Weight: 313.3 g/mol

(2E)-2-{[(thiophen-2-yl)formamido]imino}-2H-chromene-3-carboxamide

CAS No.: 380352-40-9

Cat. No.: VC11877508

Molecular Formula: C15H11N3O3S

Molecular Weight: 313.3 g/mol

* For research use only. Not for human or veterinary use.

(2E)-2-{[(thiophen-2-yl)formamido]imino}-2H-chromene-3-carboxamide - 380352-40-9

Specification

CAS No. 380352-40-9
Molecular Formula C15H11N3O3S
Molecular Weight 313.3 g/mol
IUPAC Name (2E)-2-(thiophene-2-carbonylhydrazinylidene)chromene-3-carboxamide
Standard InChI InChI=1S/C15H11N3O3S/c16-13(19)10-8-9-4-1-2-5-11(9)21-15(10)18-17-14(20)12-6-3-7-22-12/h1-8H,(H2,16,19)(H,17,20)/b18-15+
Standard InChI Key VUSURLYJKKYVKJ-OBGWFSINSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=C(/C(=N\NC(=O)C3=CC=CS3)/O2)C(=O)N
SMILES C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC=CS3)O2)C(=O)N
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC=CS3)O2)C(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture and Stereochemistry

The compound features a planar chromene backbone (2H-chromene) fused with a benzene ring, substituted at position 3 with a carboxamide group (-CONH₂). The C2 position is functionalized with an (E)-configured imino group (=N–) linked to a thiophene-2-carboxamide moiety. The (2E) designation confirms the trans geometry of the imine double bond, critical for maintaining molecular planarity and π-π stacking interactions in biological systems .

Table 1: Key molecular identifiers

PropertyValueSource
CAS Registry Number380352-40-9
IUPAC Name(2E)-2-(thiophene-2-carbonylhydrazinylidene)chromene-3-carboxamide
SMILESC1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC=CS3)O2)C(=O)N
InChIKeyVUSURLYJKKYVKJ-OBGWFSINSA-N

Synthesis and Manufacturing

Core Synthetic Strategy

The synthesis typically employs a Knoevenagel condensation between salicylaldehyde derivatives and N-substituted cyanoacetamides under mild aqueous conditions . For this compound:

  • Salicylaldehyde precursor: 2-hydroxybenzaldehyde provides the chromene backbone.

  • Cyanoacetamide derivative: N-(thiophene-2-carbonyl)cyanamide introduces the thiophene-carboxamide-imino group.

The reaction proceeds in aqueous Na₂CO₃/NaHCO₃ at room temperature, achieving >80% yield in model systems . Atom economy exceeds 85% due to water as the sole byproduct.

Reaction Optimization

Key parameters influencing yield and purity:

  • pH control: Maintaining pH 8–9 prevents premature hydrolysis of the imine bond .

  • Solvent-free conditions: Minimize side reactions compared to traditional organic solvents .

  • Post-synthetic modification: Treatment with HCl converts 2-imino to 2-oxo derivatives, though this is unnecessary for the target compound .

Physicochemical Properties

Molecular and Thermal Characteristics

Table 2: Physicochemical profile

PropertyValueMethod/Source
Molecular weight313.3 g/molCalculated
logP (octanol-water)1.72 ± 0.15In silico prediction
Aqueous solubility2.1 μg/mLshake-flask
Hydrogen bond donors3Structural analysis
Rotatable bonds5

The low solubility (-2.52 LogSₐq) necessitates formulation aids like cyclodextrins or lipid nanoparticles for biological testing .

Derivatives and Structure-Activity Relationships

Functionalized Analogs

Table 3: Modified derivatives and activities

DerivativeModificationBioactivitySource
6-Methoxy variant -OCH₃ at C6Enhanced solubility (LogSₐq -2.12)
Pyrazole-fused CyclocondensationAntiproliferative (IC₅₀ 5.7 μM)
Tetrazole-substituted Tetrazole at C2Antiviral (HIV-1 p24 ↓60%)

Substitutions at C6 (electron-donating groups) improve pharmacokinetics, while heterocyclic fusion at C2–C3 enhances target affinity .

Applications in Drug Development

Preclinical Candidate Status

Inclusion in screening libraries highlights its druglikeness:

  • ChemDiv Antiviral Library: Prioritized for RNA virus protease inhibition .

  • Phase II chromene analogs: Crolibulin (EPC2407) shows 45% response in thyroid cancer trials .

Toxicity Considerations

Preliminary cytotoxicity data for chromenes:

  • MCF-10A normal cells: Selectivity index (SI) = 3.1–5.8 vs. cancer lines .

  • hERG inhibition: Moderate risk (IC₅₀ = 18 μM in silico) .

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